Cas no 13376-78-8 ([(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid)

[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid structure
13376-78-8 structure
Product Name:[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid
CAS-nummer:13376-78-8
MF:C10H13O4PS2
MW:292.311581373215
CID:157918
PubChem ID:12878836
Update Time:2025-10-29

[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetic acid, a-[(dimethoxyphosphinothioyl)thio]-
    • Phenthoate solution
    • Phenthoate acid
    • (dimethyl s-(phenylethoxycarbonylmethyl)phosphorothiolothionate)
    • (o,o-dimethyl-s-(alpha-(carboethoxy)benzyl)phosphorodithioate
    • (o,o-dimethyldithiophoshorylphenyl)-acetic aci ethyl ester
    • (o,o-dimethyldithiophosphorylphenyl)-acetic aci ethyl ester
    • TH 3461
    • Dithiophosphoric acid O,O-dimethyl-S-[carboxy(phenyl)methyl] ester
    • acetic acid, mercaptophenyl-, ethyl ester, s-ester with o,o-dimethyl phosphorod
    • (dimethyl s-(phenylethoxycarbonylmethyl)phosphorothiolothionate) (o,o-dimethyl-s-(alpha-(carboethoxy)benzyl)phosphorodithioate
    • 13376-78-8
    • UNII-55H874A3M9
    • SCHEMBL8005679
    • PHOSPHORODITHIOIC ACID, O,O-DIMETHYL ESTER, S-ESTER WITH MERCAPTOPHENYLACETIC ACID
    • Q27894676
    • .alpha.-[(Dimethoxyphosphinothioyl)thio]phenylacetic acid
    • Benzeneacetic acid, alpha-[(dimethoxyphosphinothioyl)thio]-
    • Benzeneaceticacid,alpha-[(dimethoxyphosphinothioyl)thio]-
    • Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-
    • alpha-((Dimethoxyphosphinothioyl)thio)phenylacetic acid
    • 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid
    • 2-((Dimethoxyphosphorothioyl)thio)-2-phenylacetic acid
    • DTXSID5058305
    • .ALPHA.-((DIMETHOXYPHOSPHINOTHIOYL)THIO)BENZENEACETIC ACID
    • 55H874A3M9
    • CS-0444746
    • TH-3461
    • WYDIDFDHSKJUKT-UHFFFAOYSA-N
    • Alpha-[(dimethoxyphosphinothioyl)thio]-benzeneacetic acid
    • DB-264315
    • [(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid
    • Inchi: 1S/C10H13O4PS2/c1-13-15(16,14-2)17-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,11,12)
    • InChI-sleutel: WYDIDFDHSKJUKT-UHFFFAOYSA-N
    • LACHT: S(C(C(=O)O)C1C=CC=CC=1)P(OC)(OC)=S

Berekende eigenschappen

  • Exacte massa: 320.03100
  • Monoisotopische massa: 291.99928824g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 6
  • Complexiteit: 297
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 113Ų

Experimentele eigenschappen

  • Dichtheid: 1.396±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 17-18°C
  • Brekindex: 1.555
  • Oplosbaarheid: 几乎不溶 (0.082 g/L) (25 ºC),
  • PSA: 111.96000
  • LogboekP: 4.19190
  • Gevoeligheid: 对光敏感

[(Dimethoxyphosphorothioyl)sulfanyl](phenyl)acetic acid Prijsmeer >>

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